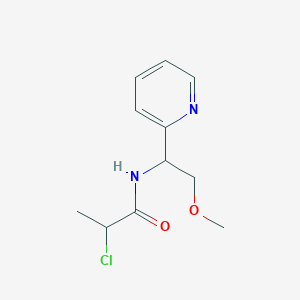

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of the compound due to the structural similarities and the presence of the sulfonamide moiety. Sulfonamides are a group of organic compounds that contain the functional group -SO2NH2, and they are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of amines with electrophilic compounds in the presence of a base . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N,N-dimethylbenzenesulfonamide was converted to ortho-lithiosulfonamide by n-butyllithium, which was then condensed with various electrophilic compounds . These methods could potentially be adapted for the synthesis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . For instance, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by NMR, IR spectroscopy, and X-ray diffraction . The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions . These techniques would be essential in analyzing the molecular structure of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including condensation with electrophilic compounds, cyclization, and formation of enzyme inhibitor complexes . For example, the ortho-lithiosulfonamide derivative of N,N-dimethylbenzenesulfonamide was reacted with benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide to form different products . The inhibitory effects of sulfonamides on enzymes such as acetylcholinesterase and lipoxygenase have been evaluated, with some compounds showing significant inhibitory activity . These reactions and inhibitory effects would be relevant to the analysis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their pharmacological applications . For instance, poor water solubility of a HIF-1 pathway inhibitor necessitated its delivery in a formulation, indicating the need for chemical modifications to optimize its function and pharmacology . Theoretical calculations, such as quantum-chemical calculations, can predict the optimized state, free energy, and molecular orbitals of sulfonamide compounds, which are crucial for understanding their reactivity and interactions . These properties would be crucial in the comprehensive analysis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."

Applications De Recherche Scientifique

Antitumor Activity

Research has highlighted the potential of sulfonamide-focused libraries, including compounds related to N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, in antitumor applications. Specifically, studies have identified potent cell cycle inhibitors within this class, progressing to clinical trials due to their preliminary activities in phase I settings. These compounds, including E7010 and E7070, disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, demonstrating significant antimitotic and antiproliferative properties. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Synthesis and Characterization

The synthesis and characterization of new sulfonamide molecules, including derivatives of N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, have been extensively studied. These studies involve the derivation of novel compounds from basic chemical reactions, structural characterization through SCXRD studies, and exploration of the electronic and structural properties via computational and spectroscopic methods. Such research contributes to understanding the chemical behavior and potential applications of these sulfonamides in various fields, including pharmaceuticals and materials science (Murthy et al., 2018).

Therapeutic Applications

Beyond antitumor properties, sulfonamide derivatives, including N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, have been explored for various therapeutic applications. This includes the development of novel nonsteroidal progesterone receptor antagonists, highlighting the diverse potential of benzenesulfonanilide skeletons as therapeutic agents. Such compounds play crucial roles in reproductive systems and have implications for treating diseases like uterine leiomyoma and endometriosis. The structural development of these compounds has led to high-affinity inhibitors for progesterone receptors, offering a new avenue for selective PR modulators (Yamada et al., 2016).

Propriétés

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMVMMNVKFDKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2550225.png)

![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)

![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)